molecular formula C20H28N2O3 B6131676 1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Numéro de catalogue: B6131676
Poids moléculaire: 344.4 g/mol
Clé InChI: BSZLRWWYDWWNNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

CPP-115 inhibits the activity of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
CPP-115 has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects. CPP-115 has also been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a crucial role in reward and motivation.

Avantages Et Limitations Des Expériences En Laboratoire

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. CPP-115 is also stable and can be easily synthesized in large quantities.
However, there are also some limitations to using CPP-115 in lab experiments. Its effects on other neurotransmitters and enzymes in the brain are not well understood, which makes it difficult to interpret its effects on behavior and physiology. Additionally, the use of CPP-115 in animal models may not accurately reflect its effects in humans.

Orientations Futures

There are several future directions for research on CPP-115. One area of interest is its potential use in the treatment of addiction. CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential therapeutic value in humans.
Another area of interest is the development of more selective inhibitors of GABA transaminase. CPP-115 is a potent inhibitor of GABA transaminase, but it also inhibits other enzymes in the brain. Developing more selective inhibitors could lead to more targeted and effective treatments for neurological and psychiatric disorders.
Conclusion
CPP-115 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It is a potent inhibitor of GABA transaminase, which increases the levels of GABA in the brain and leads to a decrease in neuronal activity. CPP-115 has several advantages for lab experiments, but there are also some limitations to its use. Future research on CPP-115 could lead to the development of more effective treatments for neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of CPP-115 involves the reaction of 1-cyclopentyl-3-(4-methoxyphenyl)urea with piperidine-3-carboxylic acid. The reaction is catalyzed by a base and the resulting product is purified by recrystallization. The synthesis of CPP-115 has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has been studied for its potential use in the treatment of epilepsy, addiction, and anxiety disorders.

Propriétés

IUPAC Name

1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-9-6-15(7-10-18)12-13-21-20(24)16-8-11-19(23)22(14-16)17-4-2-3-5-17/h6-7,9-10,16-17H,2-5,8,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZLRWWYDWWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.